molecular formula C23H30N4O3 B6579658 N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049570-14-0

N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No. B6579658
CAS RN: 1049570-14-0
M. Wt: 410.5 g/mol
InChI Key: MQNUYIUITXNHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Advantages and Limitations for Lab Experiments

NEP-2E has several advantages for use in laboratory experiments. It is highly soluble in both aqueous and organic solvents, has a high degree of purity, and is relatively inexpensive to synthesize. Additionally, NEP-2E has a low toxicity profile, making it a safe choice for use in laboratory experiments. However, NEP-2E has some limitations, such as a relatively short half-life, which may limit its use in long-term studies.

Future Directions

Given the potential of NEP-2E for use in scientific research, there are several possible future directions for this compound. Further studies are needed to better understand the mechanism of action of NEP-2E and to identify additional potential applications. Additionally, NEP-2E may be used in combination with other compounds to enhance its efficacy or to target specific biological pathways. Finally, the synthesis method of NEP-2E may be further optimized to improve the yield and purity of the compound.

Synthesis Methods

NEP-2E is synthesized by a multi-step process that begins with the reaction of 2-ethylphenylboronic acid with 4-methoxyphenylpiperazine. The resulting compound is then treated with ethylenediamine to form NEP-2E. This synthesis method has been optimized to provide a high yield of NEP-2E with high purity.

Scientific Research Applications

NEP-2E has been studied for its potential applications in scientific research. Due to its unique structure, NEP-2E has been found to be an effective inhibitor of various enzymes, including proteases, phosphatases, and kinases. Additionally, NEP-2E has been studied for its potential to modulate various cellular processes, such as cell proliferation, apoptosis, and signal transduction.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-3-18-6-4-5-7-21(18)25-23(29)22(28)24-12-13-26-14-16-27(17-15-26)19-8-10-20(30-2)11-9-19/h4-11H,3,12-17H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNUYIUITXNHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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